2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine

Solubility Physicochemical properties Medicinal chemistry

Sourcing functionalized aminothiazoles with precise electronic profiles is a bottleneck in kinase inhibitor programs. This compound, featuring an electron-withdrawing trifluoroethoxy group and a free 5-amine handle, is a direct solution for SAR-driven medicinal chemistry. It is optimized for rapid amide coupling and PROTAC linker attachment. - Enables 10-fold modulation in target binding affinity in some chemotypes - Ready-to-use scaffold; pre-weighed and sealed for reagent longevity - Global logistics with guaranteed lot-to-lot consistency

Molecular Formula C5H5F3N2OS
Molecular Weight 198.17 g/mol
Cat. No. B13252985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine
Molecular FormulaC5H5F3N2OS
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)OCC(F)(F)F)N
InChIInChI=1S/C5H5F3N2OS/c6-5(7,8)2-11-4-10-1-3(9)12-4/h1H,2,9H2
InChIKeyHPEMPHUDNYGVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine Overview


2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine (CAS 1602140-24-8; molecular formula C5H5F3N2OS; molecular weight 198.17) is a heterocyclic organic compound consisting of a 1,3-thiazole ring substituted at the 2-position with a 2,2,2-trifluoroethoxy group and at the 5-position with a primary amine [1]. The compound is classified as an aminothiazole derivative and a fluorinated heterocyclic amine, primarily utilized as a research intermediate and building block in medicinal chemistry, agrochemical development, and materials science . The trifluoroethoxy moiety enhances lipophilicity relative to non-fluorinated alkoxy analogs, while the 5-amine group provides a reactive handle for further derivatization via amide bond formation, sulfonamide synthesis, or urea coupling reactions.

Fluorinated aminothiazole building block for medchem, agrochem & materials
Trifluoroethoxy group enhances lipophilicity and metabolic stability
Free 5‑amine enables direct amide, sulfonamide or urea conjugation

2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine Uniqueness


Substitution among aminothiazole derivatives is not straightforward due to the pronounced impact of the 2-position substituent on both physicochemical properties and synthetic utility. The 2,2,2-trifluoroethoxy group introduces a strong electron-withdrawing effect and increased lipophilicity (estimated cLogP ~1.5) compared to methoxy or ethoxy analogs, altering the electronic environment of the thiazole ring and consequently the reactivity of the 5-amino group [1]. In structure-activity relationship studies of aminothiazole-based kinase inhibitors, the identity of the 2-substituent has been shown to modulate target binding affinity by over 10-fold in some chemotypes [2]. Additionally, the 5-position amine in this specific compound is unsubstituted, providing a free primary amine for conjugation chemistry—a feature that distinguishes it from N-alkylated or N-arylated aminothiazoles which have different reactivity profiles . Generic replacement with 2-methoxy-thiazol-5-amine or 2-ethoxy-thiazol-5-amine would yield compounds with different lipophilicity, electronic character, and downstream synthetic outcomes.

2‑Substituent governs electronic & lipophilic profile
Methoxy or ethoxy analogs shift the ring electronics and cLogP, which may alter downstream reactivity and target-binding outcomes.
Unsubstituted 5‑amine vs N‑alkylated derivatives
N‑alkylated or N‑arylated aminothiazoles have different conjugation behavior; the free primary amine offers a distinct synthetic handle.
Halogenated analogs require extra steps
4‑Bromo or 5‑chloromethyl variants need dehalogenation or substitution to install the 5‑amine, adding at least one synthetic operation.

Quantitative Evidence for 2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine


Aqueous Solubility vs. Non-Fluorinated Analogs

The aqueous solubility of 2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-amine has been experimentally determined to be 38 µg/mL . This solubility profile is consistent with the increased lipophilicity imparted by the trifluoroethoxy group. While direct head-to-head solubility data for non-fluorinated analogs (e.g., 2-methoxy-thiazol-5-amine, 2-ethoxy-thiazol-5-amine) is not available in the open literature for cross-study comparison, class-level inference from fluoroalkyl-substituted heterocyclic amine profiling indicates that introduction of a trifluoroethoxy group typically reduces aqueous solubility by 0.5–1.0 log units relative to unsubstituted or methoxy analogs, while increasing log P by approximately 1.0–1.5 units [1].

Aqueous solubility
Class‑level inference
38 µg/mL
Context‑dependent solubility; class‑level comparison suggests reduced solubility vs non‑fluorinated analogs
Direct head‑to‑head analog data unavailable; prepare DMSO stocks for screening
Solubility Physicochemical properties Medicinal chemistry

Structural Differentiation: 2-Trifluoroethoxy vs. Halogen Analogs

2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine contains a free primary amine at the 5-position and an intact thiazole ring without halogen substitution. This contrasts with closely related commercial analogs such as 4-bromo-2-(2,2,2-trifluoroethoxy)-1,3-thiazole (CAS 1508037-30-6) [1] and 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-1,3-thiazole (CAS not specified) . The absence of halogen or halomethyl groups in the target compound eliminates the need for downstream dehalogenation steps when the 5-amine is the desired functional handle, reducing synthetic sequence length by at least one step relative to bromo or chloromethyl precursors that would require amine installation via substitution chemistry.

Functional handle
Direct head‑to‑head
Free ‑NH₂ vs Br or CH₂Cl
Eliminates dehalogenation when 5‑amine is the desired functional group
Saves ≥1 synthetic step relative to halogenated precursors
Synthetic intermediate Cross-coupling Building block

DMSO Solubility for High-Throughput Screening

2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine demonstrates solubility in DMSO at a concentration of 50 mM, enabling preparation of concentrated stock solutions suitable for high-throughput screening (HTS) applications [1]. This DMSO solubility threshold meets standard HTS stock concentration requirements (typically 10–50 mM) and exceeds the 25 mg/mL water solubility reported for the compound [2]. While systematic DMSO solubility comparison data across the broader aminothiazole class is not available, the 50 mM DMSO solubility value provides a specific, actionable parameter for compound management and screening logistics.

DMSO solubility
Reported
50 mM
Meets HTS stock concentration requirements (≥10 mM)
Supports automated library preparation and dose‑response workflows
High-throughput screening Compound management DMSO solubility

Applications of 2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine


Kinase Inhibitor & PROTAC Synthesis

This compound serves as a versatile aminothiazole scaffold for constructing kinase inhibitor libraries. The 5-position primary amine can be directly coupled to carboxylic acid-containing warheads, linkers, or E3 ligase ligands (e.g., in PROTAC design) via standard amide bond-forming conditions. The trifluoroethoxy group at the 2-position provides a metabolically stable, lipophilic moiety that can occupy hydrophobic pockets in kinase ATP-binding sites, as supported by class-level SAR from aminothiazole kinase inhibitor programs [1]. Researchers developing TNIK, c-kit, or PKB/Akt inhibitors may find this scaffold particularly relevant based on patent disclosures of aminothiazole-based kinase inhibitor chemotypes [2].

Herbicide & Fungicide Synthesis

Thiazole-containing compounds have established utility in crop protection, with patent literature describing thiazole derivatives as herbicides with broad weed control spectra [1]. The free amine of 2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-amine can be elaborated into amide, sulfonamide, or urea derivatives for evaluation in agrochemical screening cascades. The trifluoroethoxy substituent may confer favorable environmental persistence or target-site specificity relative to non-fluorinated analogs, though direct comparative field data is not available.

Photophysical & Mechanochromic Materials

N,N-Diarylthiazol-5-amine derivatives have been demonstrated to exhibit structure-specific mechanofluorochromism and white light emission in the solid state [1]. 2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine provides a functionalized aminothiazole core that can undergo N-arylation to generate diarylthiazol-5-amines with tailored photophysical properties. The electron-withdrawing trifluoroethoxy group at the 2-position is expected to modulate the intramolecular charge transfer (ICT) characteristics of the resulting materials.

Aminothiazole Synthetic Methods

The compound is structurally suited as a test substrate for developing and validating new synthetic methodologies for aminothiazole construction. The presence of both an electron-withdrawing trifluoroethoxy group and a free primary amine provides a system for evaluating reaction scope and functional group tolerance. Ugi-type multicomponent reactions using ammonia and 2,2,2-trifluoroethanol as a non-nucleophilic solvent have been established for accessing diverse 5-aminothiazole derivatives [1], and this compound may serve as a reference standard in such methodology studies.

Application
Selection Property
Validation Focus
Kinase probe / PROTAC synthesis
Free 5‑amine for warhead or linker coupling; trifluoroethoxy for lipophilic pocket occupancy
Target engagement and selectivity profiling
Herbicide / fungicide lead synthesis
Amine handle for amide, sulfonamide or urea diversification
Weed control spectrum and crop safety screening
Photophysical material synthesis
N‑arylation capability; electron‑withdrawing group for ICT tuning
Mechanochromic response and solid‑state emission
Synthetic methodology development
Distinct electronic environment for reaction scope evaluation
Functional group tolerance and multicomponent reaction yield
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